molecular formula C18H11F2N3O3 B2673716 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate CAS No. 1211775-55-1

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2673716
CAS No.: 1211775-55-1
M. Wt: 355.301
InChI Key: AEOXGIJAQYVAAV-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoxazole and benzimidazole moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the difluorophenyl group. The benzimidazole moiety is then synthesized and coupled with the isoxazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenylisoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
  • (5-(2,4-dichlorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Uniqueness

Compared to similar compounds, (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of the difluorophenyl group. This modification can significantly alter the compound’s chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-11-2-3-13(14(20)6-11)17-7-12(23-26-17)8-25-18(24)10-1-4-15-16(5-10)22-9-21-15/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXGIJAQYVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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